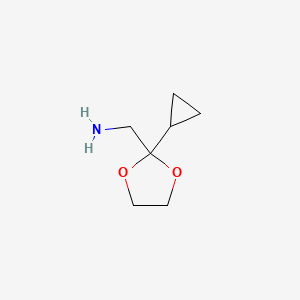
7-(3,5-Dimethylisoxazol-4-yl)-6-methoxyquinolin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(3,5-Dimethylisoxazol-4-yl)-6-methoxyquinolin-4-ol is a synthetic organic compound that belongs to the class of quinolinone derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,5-Dimethylisoxazol-4-yl)-6-methoxyquinolin-4-ol typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Quinolinone Core Construction: The quinolinone core can be synthesized via a condensation reaction involving aniline derivatives and β-keto esters.
Methoxylation: Introduction of the methoxy group can be done using methylating agents such as dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the isoxazole ring.
Reduction: Reduction reactions could target the quinolinone core, potentially converting it to a dihydroquinolinone.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the quinolinone or isoxazole rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinolinone N-oxides, while substitution could introduce various functional groups onto the quinolinone or isoxazole rings.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, quinolinone derivatives are often studied for their antimicrobial, antiviral, and anticancer properties. The presence of the isoxazole ring may enhance these activities, making this compound a subject of interest in drug discovery.
Medicine
In medicine, compounds like 7-(3,5-Dimethylisoxazol-4-yl)-6-methoxyquinolin-4-ol could be investigated for their potential therapeutic effects. This includes their ability to inhibit specific enzymes or receptors involved in disease pathways.
Industry
Industrially, such compounds may be used in the development of new materials, agrochemicals, or as additives in various formulations.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific biological target. Generally, quinolinone derivatives can interact with enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The isoxazole ring may contribute to binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-(3,5-dimethyl-4-isoxazolyl)-4(1H)-quinolinone: Lacks the methoxy group.
6-methoxy-4(1H)-quinolinone: Lacks the isoxazole ring.
3,5-dimethyl-4-isoxazolyl derivatives: Various substitutions on the isoxazole ring.
Uniqueness
The combination of the isoxazole ring and the methoxy group on the quinolinone core makes 7-(3,5-Dimethylisoxazol-4-yl)-6-methoxyquinolin-4-ol unique. This structural arrangement may confer distinct biological activities and chemical reactivity compared to similar compounds.
Propriétés
Formule moléculaire |
C15H14N2O3 |
|---|---|
Poids moléculaire |
270.28 g/mol |
Nom IUPAC |
7-(3,5-dimethyl-1,2-oxazol-4-yl)-6-methoxy-1H-quinolin-4-one |
InChI |
InChI=1S/C15H14N2O3/c1-8-15(9(2)20-17-8)11-6-12-10(7-14(11)19-3)13(18)4-5-16-12/h4-7H,1-3H3,(H,16,18) |
Clé InChI |
VXAZVMDDRBDTGU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NO1)C)C2=C(C=C3C(=O)C=CNC3=C2)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(2-Methyldioxolan-2-yl)-2-sulfamoylbenzo[b]thiophene](/img/structure/B8333282.png)



![3-nitro-2-{4-[3-(pyridin-2-yl)prop-2-yn-1-ylidene]piperidin-1-yl}pyridine](/img/structure/B8333324.png)

![2-[[4-(2-Fluoroethoxy)phenoxy]methyl]oxirane](/img/structure/B8333342.png)

![1-[2-Fluoro-4-(1,3-thiazol-4-yl)phenyl]-1-ethanone](/img/structure/B8333362.png)
![3-(1-Benzofur-2-yl)-6-chloroimidazo[1,2-b]pyridazine](/img/structure/B8333366.png)

